Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc

Description

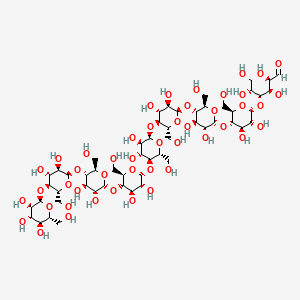

The compound Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc is a linear homopolymer composed of eight α-1,4-linked glucose (Glc) residues, terminating in an aldehydo-Glc moiety. This structure is notable for its uniformity in glycosidic linkages (α1-4) and the presence of a reducing-end aldehyde group, which enhances its reactivity in chemical and biological contexts. Such linear, unbranched glucans are less common in nature compared to branched glycans but may serve specialized roles in carbohydrate-protein interactions or as substrates for enzymatic studies .

Properties

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O46/c55-1-11(65)21(67)39(12(66)2-56)93-48-32(78)24(70)41(14(4-58)86-48)95-50-34(80)26(72)43(16(6-60)88-50)97-52-36(82)28(74)45(18(8-62)90-52)99-54-38(84)30(76)46(20(10-64)92-54)100-53-37(83)29(75)44(19(9-63)91-53)98-51-35(81)27(73)42(17(7-61)89-51)96-49-33(79)25(71)40(15(5-59)87-49)94-47-31(77)23(69)22(68)13(3-57)85-47/h1,11-54,56-84H,2-10H2/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNIAMMLIVOEJY-RKHSNHNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O46 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1477.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6471-60-9 | |

| Record name | Maltononaose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6471-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc, commonly referred to as oligomaltose, is a polysaccharide composed of glucose units linked by α(1→4) glycosidic bonds. This compound is of significant interest due to its biological activities and potential applications in various fields, including nutrition, pharmacology, and biotechnology.

Chemical Structure and Properties

The structure of oligomaltose consists of multiple glucose units connected by α(1→4) linkages, with a terminal aldehyde group that can participate in further chemical reactions. Its molecular formula is , and it has a molecular weight of approximately 644.7 g/mol .

1. Enzymatic Hydrolysis

Oligomaltose is primarily hydrolyzed by enzymes such as maltase-glucoamylase (MGAM), which exhibits substrate specificity for α(1→4)-linked glucosides. Studies have shown that MGAM can efficiently hydrolyze oligomaltose into glucose units, which are then utilized as energy sources by various organisms .

2. Immunomodulatory Effects

Research indicates that oligomaltose may have immunomodulatory properties. For instance, oligosaccharides derived from human milk, including similar structures to oligomaltose, have been shown to enhance immune responses in infants by promoting beneficial gut microbiota . This suggests potential applications in dietary supplements aimed at improving immune function.

3. Prebiotic Potential

Oligomaltose acts as a prebiotic, stimulating the growth of beneficial gut bacteria such as Bifidobacteria and Lactobacilli. This prebiotic effect has been linked to improved gut health and enhanced nutrient absorption .

Case Study 1: Effects on Gut Microbiota

A study conducted on infants consuming formula supplemented with human milk oligosaccharides found an increase in Bifidobacteria populations compared to those on standard formula. The presence of oligosaccharides like oligomaltose was correlated with reduced gastrointestinal infections and improved overall health outcomes .

Case Study 2: Metabolic Pathways in Cancer Cells

Research has revealed that oligomaltose can influence metabolic pathways in cancer cells by modulating glucose metabolism. Increased consumption of glucose derivatives has been observed in cancerous tissues, leading to enhanced lactate production—a hallmark of cancer metabolism . This suggests that oligomaltose could play a role in metabolic regulation within tumor microenvironments.

Data Table: Summary of Biological Activities

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C30H52O26

- Molecular Weight : 828.7 g/mol

- Hydrogen Bond Donor Count : 17

- Hydrogen Bond Acceptor Count : 26

- Topological Polar Surface Area : 427 Ų

These properties suggest a highly polar molecule with extensive hydrogen bonding capabilities, which can influence its solubility and interaction with other biomolecules.

Biochemical Research

The compound is primarily studied for its role in biological systems, particularly in energy storage and metabolism. Its structural similarity to glycogen and starch makes it a model for understanding polysaccharide function in living organisms.

Case Study : Research has shown that polysaccharides like Glc(a1-4)Glc are involved in cellular signaling and recognition processes. For example, they can act as ligands for specific proteins, influencing various metabolic pathways.

Pharmaceutical Development

Polysaccharides are increasingly recognized for their therapeutic potential. The unique structure of Glc(a1-4)Glc can be leveraged to develop drug delivery systems that utilize its ability to form gels or films.

Case Study : A study demonstrated that polysaccharides could enhance the bioavailability of poorly soluble drugs when used as carriers, improving therapeutic outcomes in clinical settings.

Food Industry

In food science, polysaccharides derived from glucose are used as thickeners, stabilizers, and emulsifiers. The ability of Glc(a1-4)Glc to form viscous solutions makes it suitable for various food applications.

Case Study : Research on the use of polysaccharides in food products has shown that they can improve texture and mouthfeel while also extending shelf life by retaining moisture.

Material Science

The structural properties of Glc(a1-4)Glc make it a candidate for biodegradable materials. Its ability to form films and fibers can be utilized in developing sustainable packaging solutions.

Case Study : Innovations in biodegradable plastics have incorporated polysaccharides to enhance mechanical properties while reducing environmental impact.

Comparison with Similar Compounds

Comparison with Similar Glycan Structures

Structural Features

The table below summarizes key structural differences between Glc(a1-4)₈-aldehydo-Glc and related glycans:

Key Observations:

Linkage Diversity :

- The target compound exclusively uses α1-4 linkages, whereas other glycans feature mixed α/β linkages (e.g., β1-4 in ) or branching (e.g., α1-6 in SBID 712) .

- Branched structures like SBID 712 and Gram-negative bacterial glycans are more prevalent in biological systems, where branching enhances molecular recognition or stability .

Monosaccharide Composition: Glc(a1-4)₈-aldehydo-Glc is a homopolymer of glucose, unlike heteropolymers such as polysaccharide Hn (Glc, Man, Gal) or bacterial core glycans (Gal, Galf, Man, GlcN) .

Functional Groups: The aldehydo-Glc terminus distinguishes the target compound from non-reducing glycans like SBID 712. This aldehyde group facilitates conjugation reactions (e.g., with amines in glycoprotein synthesis) .

Functional Implications

- Immunogenicity: Linear α1-4 glucans are less immunogenic compared to branched or phosphorylated glycans (e.g., bacterial core glycans with phosphate groups), which often trigger stronger immune responses .

- Enzymatic Susceptibility : The uniform α1-4 linkages make Glc(a1-4)₈-aldehydo-Glc a substrate for α-amylases, whereas β-linked or branched glycans resist such degradation .

- Biotechnological Applications: The aldehydo group enables site-specific modifications, making this compound valuable in glycan array studies or drug delivery systems compared to unmodified glycans .

Research Findings and Data

Database Analysis (SugarBase v2)

- However, similar linear glucans (e.g., SBID 712) were excluded due to formatting errors or rare monosaccharides, highlighting the challenges in curating such structures .

- Glycans with aldehydo termini are underrepresented in databases, suggesting a gap in functional annotation for reducing-end modifications .

Q & A

Q. What enzymatic or chemical synthesis strategies are effective for constructing α-1,4-linked glucan oligomers with terminal aldehydo groups?

- Methodological Answer : Enzymatic synthesis using glycogen phosphorylase or amylomaltase can extend α-1,4-glucan chains. For aldehydo functionalization, controlled oxidation (e.g., NaIO₄) of the terminal glucose’s anomeric carbon is used. Purification requires size-exclusion chromatography (SEC) or HPLC to isolate the octasaccharide product .

Q. How is this compound detected and quantified in biological matrices?

- Methodological Answer : High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is standard for glycans. For complex samples, pre-column derivatization (e.g., 2-aminobenzamide labeling) enhances sensitivity in fluorescence-based HPLC. Antibody-based assays (ELISA) may require custom monoclonal antibodies targeting the terminal aldehyde .

Advanced Research Questions

Q. How can conflicting data on the immunogenicity of α-1,4-glucans be resolved when studying Glc(a1-4)₈-aldehydo-Glc?

- Methodological Answer : Contradictions may arise from branching variability or impurities. Validate purity via SEC-MALS (multi-angle light scattering) and compare immunogenicity assays (e.g., TLR2/4 activation vs. cytokine profiling) across standardized models (e.g., human dendritic cells). Use glycan microarrays to screen binding specificity against immune receptors .

Q. What computational models predict the interaction between Glc(a1-4)₈-aldehydo-Glc and glycan-binding proteins (e.g., lectins)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and machine learning models (glyBERT, pre-trained on glycan structures) simulate binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .

Q. How does the terminal aldehydo group affect the compound’s stability under physiological conditions?

- Methodological Answer : Stability studies require pH-dependent kinetic analysis (e.g., 37°C in buffers mimicking lysosomal pH 4.5 vs. extracellular pH 7.4). Monitor degradation via LC-MS and compare with non-oxidized analogs. Computational DFT studies can model aldehyde reactivity and predict hydrolysis pathways .

Q. What strategies mitigate batch-to-batch variability in synthetic Glc(a1-4)₈-aldehydo-Glc for reproducible functional studies?

- Methodological Answer : Implement orthogonal analytical methods (NMR, MS, SEC) for batch validation. Use design of experiments (DoE) to optimize synthesis conditions (e.g., reaction time, enzyme/substrate ratios). Statistical tools like principal component analysis (PCA) identify critical variables affecting yield and purity .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported binding affinities of Glc(a1-4)₈-aldehydo-Glc for lectins like galectin-3?

- Methodological Answer : Standardize assay conditions (buffer ionic strength, temperature) and validate lectin activity via positive controls (e.g., lactose for galectin-3). Perform competitive binding assays with fluorescent probes (e.g., FITC-labeled glycans) and corroborate with ITC for thermodynamic data .

Functional and Mechanistic Studies

Q. What in vitro models are suitable for studying the lysosomal degradation of Glc(a1-4)₈-aldehydo-Glc?

Q. How can glycan microarrays be optimized to study the biological roles of this compound in pathogen adhesion?

- Methodological Answer : Print Glc(a1-4)₈-aldehydo-Glc on NHS-activated slides alongside controls (e.g., truncated variants). Screen against pathogen surface proteins (e.g., bacterial Tc toxins) and validate with SPR. Include blocking steps with free glucose to confirm specificity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.